![molecular formula C10H11N3S2 B2860881 2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine CAS No. 478067-61-7](/img/structure/B2860881.png)
2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine
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Description
“2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring fused with a thiophene ring . They have been studied for their broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Scientific Research Applications
- This compound has been investigated for its antibacterial properties. Notably, it inhibits cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, making it a potential drug target for TB treatment . Further studies could explore its efficacy against other bacterial strains.
- Compounds containing five-membered heteroaryl amines, similar to our compound, have demonstrated antiviral activity against the Newcastle disease virus. These findings suggest that further modifications could lead to promising antiviral therapeutics .
- The thieno[3,2-d]pyrimidin-4-amine scaffold has been evaluated for anticancer activity . Synthesized derivatives exhibited potential as cytotoxic agents, warranting further investigation in cancer research .
- Due to its unique properties, this compound is suitable for drug discovery efforts. Researchers can explore its potential as a lead molecule in developing novel therapeutic agents.
- Beyond its biological applications, this compound can serve as a building block in organic synthesis . Its versatile structure allows for the creation of diverse chemical entities.
- Given its inhibition of Cyt-bd, this compound could be valuable in studying energy metabolism pathways within bacterial cells. Investigating its effects under various physiological conditions would provide valuable insights .
Antibacterial Activity
Antiviral Potential
Anticancer Properties
Drug Discovery
Organic Synthesis
Energy Metabolism Research
properties
IUPAC Name |
N-methyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-3-5-15-10-12-7-4-6-14-8(7)9(11-2)13-10/h3-4,6H,1,5H2,2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEBHCWOAZWJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1SC=C2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine |
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